molecular formula C15H21NO4S B2580631 3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid CAS No. 1338692-75-3

3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid

Cat. No.: B2580631
CAS No.: 1338692-75-3
M. Wt: 311.4
InChI Key: COZYNQYWJHJZAA-UHFFFAOYSA-N
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Description

3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

The synthesis of 3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid involves several steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets in the body. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

3-[1-(2-Methylbenzenesulfonyl)piperidin-3-yl]propanoic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific sulfonyl group, which imparts unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[1-(2-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-5-2-3-7-14(12)21(19,20)16-10-4-6-13(11-16)8-9-15(17)18/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZYNQYWJHJZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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